Nitisinone - 104206-65-7

Nitisinone

Catalog Number: EVT-277176
CAS Number: 104206-65-7
Molecular Formula: C14H10F3NO5
Molecular Weight: 329.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nitisinone (2-[2-nitro-4-(trifluoromethyl)benzoyl]-1,3-cyclohexanedione) is a synthetic organic compound initially developed as a herbicide. [] It later gained significant attention for its potent inhibitory activity against the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). [] This enzyme plays a crucial role in the tyrosine catabolic pathway. [] Nitisinone's ability to inhibit HPPD has led to its use in studying metabolic disorders associated with tyrosine metabolism and exploring potential therapeutic interventions. []

Future Directions

Personalized Medicine in Metabolic Disorders:

As research into metabolic disorders progresses, there's increasing interest in personalizing treatment strategies based on individual genetic and metabolic profiles. [] Future studies could focus on developing algorithms or predictive models that utilize patient-specific data, including genetic variations and metabolite levels, to optimize Nitisinone dosage, predict treatment response, and minimize the risk of adverse effects.

Many metabolic disorders involve complex interactions between multiple pathways and organs. [] Nitisinone, as a targeted inhibitor of a specific enzyme, could be combined with other therapeutic agents to achieve synergistic effects and address multiple aspects of disease pathology. Future research could explore Nitisinone-based combination therapies to improve treatment outcomes in complex metabolic diseases.

Homogentisic Acid

  • Relevance: Nitisinone is a drug that inhibits an enzyme called 4-hydroxyphenylpyruvate dioxygenase, which is involved in the metabolic pathway upstream of HGA production. [, ] By blocking this enzyme, nitisinone prevents the formation of HGA and lowers its levels in the body. [, ] Therefore, HGA is a key metabolite directly targeted by nitisinone in the treatment of AKU. [, ]

Tyrosine

  • Compound Description: Tyrosine is an essential amino acid that is a precursor to several important neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroid hormone. [] Tyrosine is also involved in the production of melanin, the pigment that gives skin, hair, and eyes their color. []
  • Relevance: Nitisinone, while effective in lowering HGA levels in AKU, can lead to elevated tyrosine levels in the blood, a condition known as hypertyrosinaemia. [, ] This increase in tyrosine is a direct consequence of nitisinone inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is upstream of HGA in the tyrosine catabolic pathway. [, , ] Elevated tyrosine levels can have toxic effects, particularly on the cornea, potentially leading to keratopathy. [, ] Therefore, managing tyrosine levels is crucial during nitisinone therapy. [, ]

Succinylacetone

  • Compound Description: Succinylacetone is a toxic metabolite that accumulates in the body of individuals with hereditary tyrosinemia type 1 (HT1), a rare genetic disorder characterized by a deficiency in the enzyme fumarylacetoacetase (FAH). [, ] The buildup of succinylacetone leads to severe liver and kidney problems. [, , , ]
  • Relevance: While nitisinone is primarily used to treat AKU by lowering HGA, it is also the primary treatment for HT1. [, ] Nitisinone's ability to inhibit 4-hydroxyphenylpyruvate dioxygenase effectively prevents the formation of succinylacetone in individuals with HT1, thus mitigating the toxic effects of this metabolite. [, ] This highlights the shared metabolic pathway targeted by nitisinone in both AKU and HT1. []

4-Hydroxyphenylpyruvic acid (HPPA)

  • Compound Description: 4-Hydroxyphenylpyruvic acid (HPPA) is a metabolite in the tyrosine catabolic pathway. [, ] In individuals with AKU, HPPA accumulates along with HGA due to the deficiency in HGD. [] While not as directly implicated in ochronosis as HGA, elevated HPPA levels could contribute to the overall metabolic dysregulation seen in AKU. []
  • Relevance: Nitisinone's inhibition of 4-hydroxyphenylpyruvate dioxygenase leads to increased levels of HPPA, along with tyrosine, in the body. [, ] This underscores the interconnected nature of metabolites within the tyrosine catabolic pathway and highlights the potential for nitisinone to influence multiple metabolites beyond its primary target, HGA. [, ]

4-Hydroxyphenyllactic acid (HPLA)

  • Compound Description: 4-Hydroxyphenyllactic acid (HPLA) is another metabolite in the tyrosine catabolic pathway and is produced downstream of HPPA. [, ] Like HPPA, HPLA levels are also elevated in AKU due to the metabolic block at the HGD enzyme. [] The role of HPLA in AKU pathology is not fully understood, but its accumulation likely contributes to the metabolic imbalances seen in the disease. []
  • Relevance: Nitisinone therapy leads to increased levels of HPLA, along with HPPA and tyrosine. [, ] This further illustrates the impact of nitisinone on the tyrosine degradation pathway, affecting multiple metabolites downstream of the enzyme it inhibits. [, ] Monitoring HPLA, in addition to HGA and tyrosine, may provide a more comprehensive picture of the metabolic effects of nitisinone in AKU patients. [, ]

Phenylalanine

  • Compound Description: Phenylalanine is an essential amino acid, meaning it cannot be produced by the body and must be obtained through diet. It is a precursor to tyrosine and, subsequently, to other important molecules like dopamine, norepinephrine, and epinephrine. [, ] In phenylketonuria (PKU), a genetic disorder, the enzyme responsible for converting phenylalanine to tyrosine is deficient, leading to the accumulation of phenylalanine, which can have severe neurological consequences. []
  • Relevance: Phenylalanine is the precursor to tyrosine in the metabolic pathway. [, ] Nitisinone's effect on the tyrosine pathway, particularly the elevation of tyrosine levels, can indirectly influence phenylalanine metabolism. [, ] While nitisinone does not directly target phenylalanine, understanding its potential impact on phenylalanine levels is essential, especially when considering dietary interventions for managing tyrosine levels during nitisinone therapy. [, ]
Synthesis Analysis

Nitisinone is synthesized through a multi-step process that typically involves three main reaction steps followed by purification. The synthesis begins with the formation of an intermediate compound through the reaction of appropriate starting materials, which are then subjected to further transformations to yield nitisinone.

The synthesis can be summarized as follows:

  1. Formation of Intermediate: Initial reactants are combined under controlled conditions to form a key intermediate.
  2. Cyclization: The intermediate undergoes cyclization to form the triketone structure characteristic of nitisinone.
  3. Purification: The crude product is purified, often using recrystallization or chromatography techniques, to achieve high purity levels (typically over 99%).

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. For instance, the process can yield approximately 80% with high purity levels when conducted under optimal conditions .

Molecular Structure Analysis

Nitisinone has a complex molecular structure characterized by its triketone framework. The molecular formula is C11_{11}H8_{8}F3_3N2_2O3_3, and its molecular weight is approximately 292.19 g/mol. The structure features:

  • Functional Groups: A nitro group (-NO2_2), trifluoromethyl group (-CF3_3), and a cyclohexane ring.
  • Geometry: The compound is achiral and exhibits no polymorphism, which simplifies its characterization and formulation.

Analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction have been employed to elucidate its structure and confirm its purity .

Chemical Reactions Analysis

Nitisinone primarily participates in biochemical reactions rather than traditional chemical reactions due to its role as an enzyme inhibitor. It acts specifically on the enzyme 4-hydroxyphenylpyruvate dioxygenase, inhibiting its activity and thereby affecting the metabolic pathway of tyrosine.

Mechanism of Action

The mechanism of action of nitisinone involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase, an enzyme critical in the tyrosine degradation pathway. By inhibiting this enzyme, nitisinone effectively reduces the production of toxic metabolites that accumulate due to enzymatic deficiencies in patients with hereditary tyrosinemia type 1.

Key points about its mechanism include:

  • Reversible Binding: Nitisinone binds reversibly to the active site of 4-hydroxyphenylpyruvate dioxygenase, preventing substrate access.
  • Impact on Tyrosine Levels: This inhibition leads to increased plasma levels of tyrosine while reducing toxic metabolites such as fumarylacetoacetate and maleylacetoacetate .
  • Clinical Implications: The increase in tyrosine levels necessitates dietary management to avoid complications associated with elevated amino acid concentrations.
Physical and Chemical Properties Analysis

Nitisinone exhibits several notable physical and chemical properties:

  • Appearance: It appears as an off-white to yellowish crystalline powder.
  • Solubility: Nitisinone is practically insoluble in unbuffered water but shows variable solubility in organic solvents such as dichloromethane (freely soluble) and ethyl alcohol (sparingly soluble). Its solubility increases with pH changes.
  • Stability: The compound is stable under normal storage conditions but can degrade under extreme acidic or basic conditions .

The pKa value of nitisinone is approximately 10, indicating it behaves as a weak acid . Its classification as a Biopharmaceutics Classification System class I compound suggests favorable absorption characteristics.

Applications

Nitisinone's primary application is in treating hereditary tyrosinemia type 1. Its use has significantly improved patient outcomes by preventing the accumulation of toxic metabolites associated with this condition. Additionally, it has shown promise in managing alkaptonuria due to its mechanism targeting similar pathways.

Further applications include:

  • Research: Investigating potential uses in other metabolic disorders involving tyrosine metabolism.
  • Drug Interactions: Understanding its effects on cytochrome P450 enzymes may help optimize co-administration with other medications .

Properties

CAS Number

104206-65-7

Product Name

Nitisinone

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione

Molecular Formula

C14H10F3NO5

Molecular Weight

329.23 g/mol

InChI

InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2

InChI Key

OUBCNLGXQFSTLU-UHFFFAOYSA-N

SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Solubility

8.11e-03 g/L

Synonyms

2-(2-nitro-4-(trifluoromethyl)benzoyl)cyclohexane-1,3-dione
2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione
nitisinone
NTBC cpd
Orfadin

Canonical SMILES

C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.